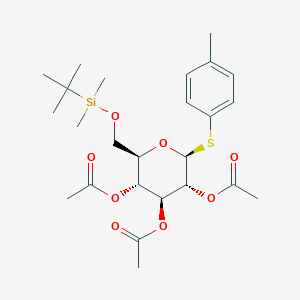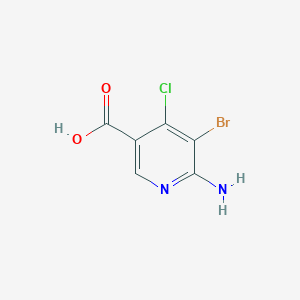
1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides. This compound is characterized by the presence of a tolyl group, multiple acetyl groups, and a tert-butyldimethylsilyl group attached to the glucopyranoside structure. It is primarily used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside typically involves multiple steps The synthetic route generally starts with the protection of the hydroxyl groups of D-glucose using acetyl groupsThe reaction conditions often involve the use of catalysts and reagents such as acetic anhydride, pyridine, and tert-butyldimethylsilyl chloride .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The acetyl and silyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of carbohydrate chemistry and the development of glycosylated molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside involves its interaction with various molecular targets and pathways. The acetyl and silyl groups play a crucial role in its reactivity and stability. The compound can undergo hydrolysis to release the active glucopyranoside, which can then interact with biological targets such as enzymes and receptors. The tolyl group may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside can be compared with other similar compounds such as:
1,1-dimethyl-2,3,4,5-tetraphenylsilole: This compound has a similar silole structure but with different substituents, leading to different electronic and photophysical properties.
1,1-dimethyl-3,4-diphenyl-2,5-bis(p-methylphenyl)silole: Another silole derivative with distinct substituent effects on its luminescence and electrochemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and applications in various fields.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O8SSi/c1-15-10-12-19(13-11-15)34-24-23(32-18(4)28)22(31-17(3)27)21(30-16(2)26)20(33-24)14-29-35(8,9)25(5,6)7/h10-13,20-24H,14H2,1-9H3/t20-,21-,22+,23-,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXGGUXWIDLFGL-SJSRKZJXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O8SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-METHYL-1-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-YL]UREA](/img/structure/B8148666.png)



![calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxidoheptanoate](/img/structure/B8148696.png)
![N-[5-amino-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B8148698.png)



![(2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B8148706.png)




